5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

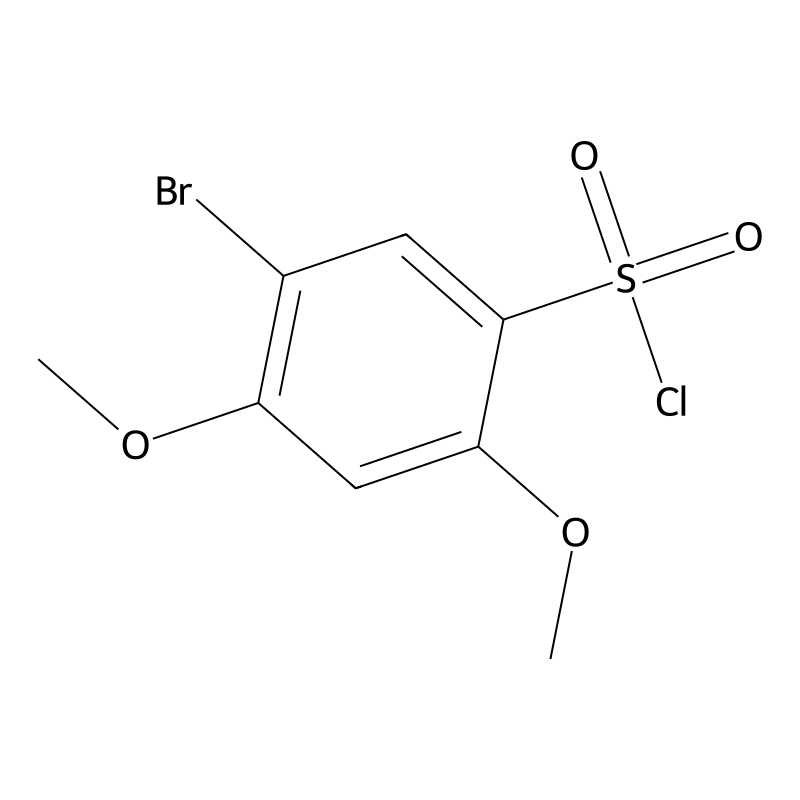

5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₈H₈BrClO₄S and a molecular weight of 315.57 g/mol. It is characterized by the presence of a bromine atom at the 5-position and two methoxy groups at the 2 and 4 positions of a benzene ring, along with a sulfonyl chloride functional group. The compound typically appears as a powder at room temperature and is classified under hazardous materials due to its corrosive nature and potential health risks upon exposure .

- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.

- Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

- Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid .

- Antimicrobial Activity: Some sulfonyl chlorides are known for their antimicrobial properties.

- Anticancer Potential: Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

Further studies are needed to elucidate specific biological activities associated with this compound .

The synthesis of 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride generally involves:

- Bromination: Starting with 2,4-dimethoxybenzenesulfonic acid or its derivatives, bromination can be achieved using bromine in an appropriate solvent.

- Conversion to Sulfonyl Chloride: The resulting bromo compound can then be treated with thionyl chloride or oxalyl chloride to convert the sulfonic acid group into a sulfonyl chloride.

- Purification: The product is typically purified through recrystallization or chromatography techniques .

5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride has several applications in:

- Organic Synthesis: It serves as a key intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Material Science: Used in developing specialty polymers or materials that require specific functional groups.

- Chemical Probes: Acts as a reagent in biochemical assays for studying enzyme activity or protein interactions .

Interaction studies involving 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride primarily focus on its reactivity with biological molecules. These studies may include:

- Reactivity with Amines: Investigating how it modifies amino acids or peptides.

- Binding Studies: Understanding how it interacts with specific enzymes or receptors in biological systems.

Such studies are crucial for assessing its potential therapeutic applications and toxicity profiles .

Several compounds share structural similarities with 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dimethoxybenzenesulfonyl chloride | Lacks bromine substituent | More stable and less reactive than its bromo counterpart. |

| 3-Bromo-2,4-dimethoxybenzenesulfonyl chloride | Bromine at the 3-position instead of 5 | Different regioselectivity affects reactivity. |

| 5-Iodo-2,4-dimethoxybenzene-1-sulfonyl chloride | Iodine substituent instead of bromine | May exhibit different biological properties due to halogen differences. |

The presence of bromine at the 5-position combined with two methoxy groups distinguishes 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride from other similar compounds, influencing its reactivity and potential applications in organic synthesis and medicinal chemistry .

Mechanistic Overview of Radical Generation

The radical-mediated pathways for C–S bond formation involving 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride proceed through initial generation of sulfonyl radicals via homolytic cleavage of the sulfur-chlorine bond. These processes demonstrate remarkable mechanistic diversity depending on the activation method employed [3] [4].

Under visible light irradiation, sulfonyl chlorides generate sulfonyl radicals through direct photolysis without requiring external photocatalysts or additives [4]. The process involves initial electronic excitation of the sulfonyl chloride moiety, followed by homolytic cleavage to produce the corresponding sulfonyl radical and chlorine atom. This pathway has been extensively characterized for various aryl sulfonyl chlorides, revealing that the presence of electron-withdrawing substituents like bromine enhances the photochemical reactivity [5].

Pulse radiolysis studies have provided quantitative kinetic data for sulfonyl radical formation from methanesulfonyl chloride analogues. The reactions of α-hydroxyl and α-alkoxyl alkyl radicals with sulfonyl chlorides proceed through electron-transfer mechanisms with rate constants ranging from 1.7 × 10⁷ to 2.2 × 10⁸ M⁻¹s⁻¹ [6]. The resulting sulfonyl radical intermediates exhibit characteristic optical absorption spectra with broad bands in the 280-380 nanometer region, with maximum absorption at 320 nanometers [6] [7].

Substituent Effects on Radical Stability

The electronic effects of the bromine and methoxy substituents in 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride significantly influence both the generation and stability of the resulting sulfonyl radicals. Electrochemical reduction studies of substituted arene sulfonyl chlorides have revealed that electron-withdrawing groups strengthen radical-anion interactions in solution [5].

Computational studies using density functional theory calculations have demonstrated that sulfonyl radicals exhibit significant delocalization over the entire SO₂ functional group [8]. The geometrical parameters of the SO₂ moiety in sulfonyl radicals remain remarkably consistent across different substituents, with sulfur-oxygen bond lengths of 1.47 ± 0.01 Å and oxygen-sulfur-oxygen angles of 123 ± 2° [8].

The presence of bromine at the 5-position creates a "sticky" dissociative electron transfer mechanism when the compound undergoes reduction [5]. This mechanism involves formation of a radical-anion cluster before decomposition, contrasting with the classical dissociative electron transfer observed with less electron-withdrawing substituents. The methoxy groups at positions 2 and 4 provide additional resonance stabilization through their electron-donating character, creating a unique electronic environment for the sulfonyl radical center [5] [9].

Kinetic Analysis and Reaction Pathways

Detailed kinetic investigations have revealed the temperature dependence and activation parameters for radical-mediated C–S bond formation processes. Thermal decomposition studies of sulfonyl chloride groups demonstrate that the mechanism involves simultaneous cleavage of both carbon-sulfur and sulfur-chlorine bonds, producing sulfur dioxide and two free radicals [10].

The activation parameters for these processes include relatively low activation energies and pre-exponential factors in the Arrhenius equation, coupled with negative activation entropy values. These thermodynamic signatures support the proposed simultaneous bond cleavage mechanism rather than stepwise radical formation [10].

Competition kinetics studies using tosyl radicals as model systems have shown that the rate constants for addition to alkenes vary in a much narrower range than the corresponding reverse β-elimination reactions [6]. This observation indicates that the stabilization of the adduct radical substantially contributes to the thermodynamic driving force for C–S bond formation, while electronic factors primarily control the kinetic barriers [7].

Product Distribution and Selectivity

The radical-mediated pathways involving 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride demonstrate excellent functional group tolerance and regioselectivity. Visible light-induced radical addition-elimination reactions with allyl bromides proceed without external oxidants or reductants, delivering structurally diverse allylic sulfones in moderate to excellent yields [4].

The key mechanistic step involves radical addition of the sulfonyl radical to the carbon-carbon double bond, followed by elimination of bromide to restore the alkene functionality. This process exhibits high tolerance for various functional groups and operates under mild reaction conditions, making it particularly attractive for late-stage functionalization applications [4] [11].

Palladium-Sulfinate Complex Intermediates in Cross-Coupling

Formation and Characterization of Palladium-Sulfinate Complexes

The palladium-catalyzed desulfinative cross-coupling reactions involving 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride proceed through well-defined palladium-sulfinate intermediates that have been isolated and structurally characterized [12] [13]. These post-transmetalation complexes represent crucial intermediates in the catalytic cycle and exhibit distinct structural and reactivity patterns depending on the nature of the sulfinate coupling partner.

Crystallographic analysis of representative palladium-sulfinate complexes reveals square planar coordination geometry around the palladium center with trans arrangement of phosphine ligands [13]. The complex (PCy₃)₂Pd(SO₂-4-MeC₆H₄)(OAc) displays a palladium-sulfur bond length of 2.2755(4) Å, which is notably shorter than analogous complexes containing different sulfinate ligands [13].

The palladium-oxygen bond length of 2.0975(13) Å in these complexes is significantly longer than typical palladium-acetate bonds, reflecting the strong trans influence of the sulfinate ligand [13]. This structural distortion has important implications for the subsequent sulfur dioxide extrusion step, as the weakened palladium-oxygen interaction facilitates ligand dissociation processes.

Mechanistic Pathways and Rate-Determining Steps

Kinetic studies have established that palladium-sulfinate complexes derived from 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride exhibit different resting-state intermediates and turnover-limiting steps compared to carbocyclic sulfinate analogues [12] [13]. For carbocyclic sulfinates, the aryl bromide oxidative addition complex serves as the resting-state intermediate, with transmetalation identified as the rate-determining step.

In contrast, when heterocyclic sulfinates are employed, chelated palladium(II) sulfinate complexes formed post-transmetalation become the predominant resting-state species [12]. The loss of sulfur dioxide from these κ²-N,O chelating complexes emerges as the turnover-limiting step, with significantly slower rates compared to monodentate sulfinate complexes.

Stoichiometric heating experiments demonstrate that palladium-sulfinate complexes containing monodentate sulfinate ligands undergo rapid sulfur dioxide extrusion at 90°C, achieving full conversion within 20 minutes [13]. However, pyridine-2-sulfinate complexes with κ²-N,O coordination exhibit dramatically reduced reactivity, showing only 11% conversion after 45 minutes at 110°C [13].

Ligand Effects on Sulfur Dioxide Extrusion

The rate of sulfur dioxide extrusion from palladium-sulfinate intermediates depends critically on the coordination mode and electronic properties of the sulfinate ligand [13]. Computational studies coupled with experimental kinetic data reveal that ligand dissociation must precede sulfur dioxide extrusion, requiring a free coordination site on palladium.

Increasing the concentration of phosphine ligands results in significant rate retardation for sulfur dioxide extrusion, providing strong evidence for the requirement of phosphine dissociation prior to the desulfination step [13]. This mechanistic insight has important implications for catalyst design and reaction optimization.

The electronic properties of heterocyclic sulfinate ligands also influence the extrusion rate. Introduction of electron-withdrawing groups such as trifluoromethyl substituents on pyridyl rings weakens the palladium-nitrogen bond, accelerating sulfur dioxide loss [13]. For example, 5-trifluoromethyl-pyridine-2-sulfinate complexes show 70% conversion after 45 minutes at 110°C, compared to 11% for the unsubstituted analogue [13].

Role of Base and Counterion Effects

The basic additive potassium carbonate serves a dual function in palladium-catalyzed desulfinative cross-coupling reactions [12] [13]. Primary mechanistic investigations reveal that carbonate anions are responsible for removing free sulfur dioxide from the reaction medium, preventing catalyst poisoning and enabling productive turnover.

Simultaneously, the potassium countercation plays a crucial role in accelerating the transmetalation step through cation metathesis with sulfinate salts [13]. This dual functionality explains why the choice of base significantly impacts both reaction rate and overall efficiency.

Sulfinate homocoupling reactions serve as the in situ reduction mechanism for converting palladium(II) precatalysts to catalytically active palladium(0) species [12]. This process involves two sulfinate molecules undergoing oxidative coupling with concurrent reduction of the metal center, providing an elegant entry point into the catalytic cycle without requiring external reducing agents.

Hydrogen Atom Transfer Processes in Photocatalytic Systems

Decatungstate-Catalyzed Carbon(sp³)-Hydrogen Sulfinylation

The decatungstate-catalyzed hydrogen atom transfer pathway represents a powerful approach for direct conversion of strong aliphatic C(sp³)-H bonds into corresponding alkyl sulfinic acids [14] [15]. This methodology employs tetrabutylammonium decatungstate ([W₁₀O₃₂]⁴⁻) as a photocatalyst capable of abstracting hydrogen atoms from C-H bonds with bond dissociation energies up to 105 kcal/mol.

Upon excitation with near-ultraviolet light at 365 nanometers, the decatungstate anion generates highly reactive tungsten-oxo species capable of direct hydrogen atom abstraction from unactivated alkyl C-H bonds [15]. The resulting alkyl radicals undergo rapid trapping by sulfur dioxide in aqueous solution, forming the corresponding sulfinic acid products through a radical capture mechanism.

Mechanistic studies reveal that the hydrogen atom transfer process proceeds through a concerted mechanism without requiring additional hydrogen atom transfer reagents [15]. The efficiency of this transformation depends on the strength of the targeted C-H bond, with tertiary and benzylic positions showing enhanced reactivity compared to primary alkyl sites.

Kinetic isotope effect studies demonstrate primary isotope effects (kH/kD) ranging from 3-6 for various substrate classes, confirming that C-H bond cleavage constitutes the rate-determining step in the overall transformation [15]. These values are consistent with a linear transition state geometry for the hydrogen atom transfer process.

Photocatalytic Sulfur Dioxide Radical Capture Mechanisms

The photocatalytic capture of alkyl radicals by sulfur dioxide represents a key mechanistic component in hydrogen atom transfer-mediated C-S bond formation [14] [16]. Computational studies at the UωB97X-D/Def2-SVPP level of theory have characterized the energetics and transition state geometries for radical addition to sulfur dioxide.

The radical capture process exhibits remarkable efficiency across a wide range of alkyl radical structures, including primary, secondary, and tertiary systems [16]. Gas-phase computational studies demonstrate that the addition of alkyl radicals to sulfur dioxide is thermodynamically favored by approximately 20-25 kcal/mol, with relatively low activation barriers of 5-8 kcal/mol [14].

Flow chemistry applications have enabled safe and scalable utilization of gaseous alkanes including methane, ethane, propane, and butane as radical precursors for sulfur dioxide capture [16]. The use of continuous flow technology overcomes the traditional handling challenges associated with gaseous substrates while providing efficient mass transfer for the radical capture process.

The resulting alkyl sulfinic acid products serve as versatile synthetic intermediates for diverse sulfur-containing organic compounds [15]. These primary products can be readily converted to sulfones, sulfonamides, and sulfonate esters through established functional group transformations, demonstrating the broad synthetic utility of the hydrogen atom transfer-sulfur dioxide capture methodology.

Indirect Hydrogen Atom Transfer Mechanisms

Alternative photocatalytic approaches employ indirect hydrogen atom transfer mechanisms using specialized hydrogen atom transfer reagents in combination with conventional photoredox catalysts [17] [18]. These systems utilize nitrogen-centered radicals generated from sulfonamides through photoredox-catalyzed single-electron oxidation as the active hydrogen abstraction species.

The nitrogen-centered radicals exhibit complementary reactivity patterns compared to tungsten-oxo species, showing enhanced selectivity for activated C-H bonds while maintaining compatibility with sensitive functional groups [18]. Rate constants for hydrogen atom abstraction by sulfonamide-derived nitrogen radicals typically range from 10⁶ to 10⁸ M⁻¹s⁻¹, depending on the electronic properties of the sulfonamide and the target substrate.

Mechanistic investigations using iridium and ruthenium photoredox catalysts reveal that the hydrogen atom transfer process requires initial oxidation of the sulfonamide to generate the corresponding nitrogen-centered radical cation [19]. Subsequent deprotonation produces the neutral nitrogen radical, which serves as the active hydrogen abstraction species.

The triplet nitrene pathway represents an alternative mechanism for generating reactive nitrogen-centered species from sulfonyl azides under visible light irradiation [20] [21]. Photosensitized formation of triplet sulfonyl nitrenes from organic azides enables subsequent hydrogen atom transfer from tetrahydrofuran solvent, generating tetrahydrofuran-2-yl radicals that initiate radical chain processes for C-S bond formation.

Three-Component Asymmetric Sulfonylation Strategies

Advanced photocatalytic strategies incorporate dual asymmetric catalysis combining photoredox activation with chiral transition metal catalysts to achieve enantioselective C-S bond formation [11]. These three-component reactions involve direct functionalization of C(sp³)-H bonds, sulfur dioxide insertion, and subsequent coupling with α,β-unsaturated carbonyl compounds.

The asymmetric variant employs chiral nickel catalysts in combination with organophotocatalysts to achieve high regio- and enantioselectivity [11]. The reaction proceeds through initial hydrogen atom transfer to generate alkyl radicals, followed by sulfur dioxide insertion and asymmetric radical coupling with Michael acceptors.

Extensive substrate scope investigations demonstrate that this methodology delivers α-chiral sulfones with excellent enantioselectivity (up to 95% enantiomeric excess) across diverse substrate classes [11]. The process exhibits remarkable functional group tolerance and operates under mild conditions, enabling late-stage functionalization of complex bioactive molecules.

Mechanistic studies reveal that the enantioselectivity-determining step involves radical coupling between the sulfonyl radical intermediate and the α,β-unsaturated carbonyl compound coordinated to the chiral nickel catalyst [11]. The precise spatial arrangement of substrates within the chiral catalyst environment enables highly selective bond formation while maintaining excellent chemical efficiency.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant